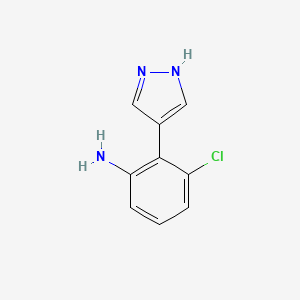
3-Chloro-2-(1H-pyrazol-4-YL)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(1H-pyrazol-4-YL)aniline is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an aniline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both the chloro and pyrazole groups imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring . The chloro group can be introduced via electrophilic substitution reactions, while the aniline moiety can be added through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(1H-pyrazol-4-YL)aniline may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, can be employed to efficiently introduce the chloro group .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) can be used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, nitroanilines, and azo compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(1H-pyrazol-4-YL)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(1H-pyrazol-3-yl)phenol: Similar in structure but with a hydroxyl group instead of an aniline moiety.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxyphenyl and phenyl group instead of a chloro and aniline group.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to the pyrazole ring, offering different biological activities.
Uniqueness
3-Chloro-2-(1H-pyrazol-4-YL)aniline is unique due to the presence of both the chloro and aniline groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALEAFIXDWJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CNN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














